molecular formula C20H28NO5- B14446322 ({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene CAS No. 79335-18-5

({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene

Cat. No.: B14446322
CAS No.: 79335-18-5
M. Wt: 362.4 g/mol
InChI Key: XPZOMFRGZUCFMX-ZYMOGRSISA-M
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Description

({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene: is a complex organic compound with a unique structure that includes an ethylhexanoyl group, a norvalyl group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the ethylhexanoyl and norvalyl groups, followed by their attachment to the benzene ring through esterification or amidation reactions. Specific reaction conditions, such as temperature, pH, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ethylhexanoyl or norvalyl groups are oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions may involve the conversion of carbonyl groups to alcohols or amines.

    Substitution: Substitution reactions can occur at the benzene ring, where hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under conditions such as Friedel-Crafts alkylation or halogenation.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkylated benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways.

Industry: In industrial settings, the compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Properties

CAS No.

79335-18-5

Molecular Formula

C20H28NO5-

Molecular Weight

362.4 g/mol

IUPAC Name

(4R)-4-(2-ethylhexanoylamino)-5-oxo-5-phenylmethoxypentanoate

InChI

InChI=1S/C20H29NO5/c1-3-5-11-16(4-2)19(24)21-17(12-13-18(22)23)20(25)26-14-15-9-7-6-8-10-15/h6-10,16-17H,3-5,11-14H2,1-2H3,(H,21,24)(H,22,23)/p-1/t16?,17-/m1/s1

InChI Key

XPZOMFRGZUCFMX-ZYMOGRSISA-M

Isomeric SMILES

CCCCC(CC)C(=O)N[C@H](CCC(=O)[O-])C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCC(CC)C(=O)NC(CCC(=O)[O-])C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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